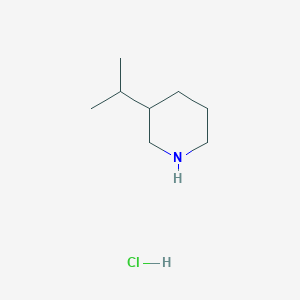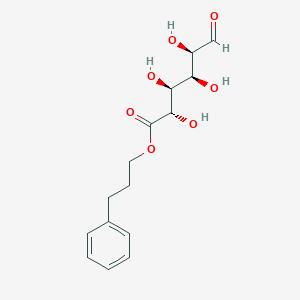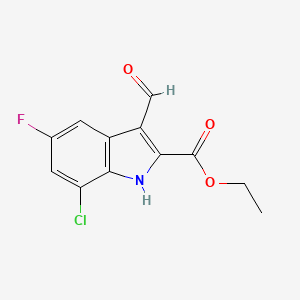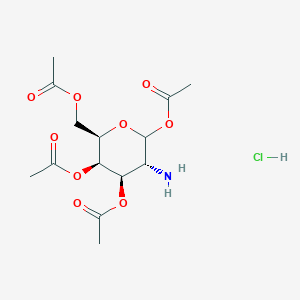
3-(丙-2-基)哌啶盐酸盐
描述
3-(Propan-2-yl)piperidine hydrochloride is a chemical compound with the CAS Number: 2097873-57-7 . It has a molecular weight of 163.69 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-(Propan-2-yl)piperidine hydrochloride, is a significant area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
3-(Propan-2-yl)piperidine hydrochloride is a liquid in its physical form . It has a molecular weight of 163.69 .科学研究应用
抗癌应用
哌啶衍生物已被观察到对各种类型的癌症具有治疗潜力 . 它们已被用于治疗乳腺癌、卵巢癌、胃癌、神经胶质瘤、肺癌、口腔鳞状细胞癌、慢性胰腺炎、前列腺癌、直肠癌、宫颈癌和白血病 . 当单独治疗或与一些新型药物联合治疗时,它们可以作为针对癌症(如乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌)的潜在临床药物 .
抗病毒应用
哌啶衍生物也已被用作抗病毒剂 . 它们可以抑制某些病毒的复制,为病毒感染提供潜在的治疗选择。
抗疟疾应用
这些化合物已被证明具有作为抗疟疾剂的潜力 . 它们可以抑制疟疾的病原体疟原虫的生长,从而为这种疾病提供可能的治疗方法。
抗菌和抗真菌应用
哌啶衍生物已被用作抗菌和抗真菌剂 . 它们可以抑制某些细菌和真菌的生长,为各种微生物和真菌感染提供潜在的治疗方法。
止痛和消炎应用
哌啶衍生物已被用作止痛和消炎剂 . 它们可以帮助缓解疼痛和减少炎症,为与疼痛和炎症相关的疾病提供潜在的治疗方法。
抗阿尔茨海默病应用
这些化合物已被证明具有作为治疗阿尔茨海默病的药物的潜力 . 它们可以抑制与阿尔茨海默病进展相关的某些过程,为这种疾病提供潜在的治疗方法。
抗精神病药和抗凝血药应用
哌啶衍生物已被用作抗精神病药和抗凝血药 . 它们可以帮助控制某些精神疾病的症状并预防血栓形成,为这些疾病提供潜在的治疗方法。
作用机制
Target of Action
3-(Propan-2-yl)piperidine hydrochloride is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been observed to have anticancer potential . They act on several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .
Mode of Action
Piperidine derivatives have been observed to regulate crucial signaling pathways involved in cancer development . They can potentially inhibit these pathways, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-(Propan-2-yl)piperidine hydrochloride are likely related to its anticancer activity. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include the STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB pathways . By regulating these pathways, 3-(Propan-2-yl)piperidine hydrochloride can potentially inhibit the proliferation of cancer cells.
Result of Action
The result of the action of 3-(Propan-2-yl)piperidine hydrochloride is likely related to its potential anticancer activity. By regulating crucial signaling pathways involved in cancer development, it can potentially inhibit the proliferation of cancer cells . This can lead to a decrease in the growth and spread of cancer.
未来方向
Piperidines, including 3-(Propan-2-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published , indicating ongoing interest and future directions in this field.
生化分析
Biochemical Properties
3-(Propan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-(Propan-2-yl)piperidine hydrochloride to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing their structure and function.
Cellular Effects
The effects of 3-(Propan-2-yl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(Propan-2-yl)piperidine hydrochloride can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. Moreover, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-(Propan-2-yl)piperidine hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 3-(Propan-2-yl)piperidine hydrochloride can bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Propan-2-yl)piperidine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3-(Propan-2-yl)piperidine hydrochloride has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Propan-2-yl)piperidine hydrochloride vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 3-(Propan-2-yl)piperidine hydrochloride can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
3-(Propan-2-yl)piperidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-(Propan-2-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-(Propan-2-yl)piperidine hydrochloride within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(Propan-2-yl)piperidine hydrochloride is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 3-(Propan-2-yl)piperidine hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
3-propan-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCMKBGIHVIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)

![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)

![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)


![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
amine](/img/structure/B1460430.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
